4-Cyanobutylzinc bromide

Catalog No.
S1909827
CAS No.
226570-68-9
M.F
C5H8BrNZn
M. Wt
227.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyanobutylzinc bromide

CAS Number

226570-68-9

Product Name

4-Cyanobutylzinc bromide

IUPAC Name

bromozinc(1+);pentanenitrile

Molecular Formula

C5H8BrNZn

Molecular Weight

227.4 g/mol

InChI

InChI=1S/C5H8N.BrH.Zn/c1-2-3-4-5-6;;/h1-4H2;1H;/q-1;;+2/p-1

InChI Key

WGCKXFGNNBONBG-UHFFFAOYSA-M

SMILES

[CH2-]CCCC#N.[Zn+]Br

Canonical SMILES

[CH2-]CCCC#N.[Zn+]Br

4-Cyanobutylzinc bromide (CAS 226570-68-9) is a pre-formed, sp3-hybridized organometallic reagent typically supplied as a standardized 0.5 M solution in tetrahydrofuran (THF). It serves as a premier nucleophilic partner for palladium- or nickel-catalyzed Negishi cross-coupling reactions, enabling the direct installation of a 4-cyanobutyl chain onto aryl, heteroaryl, and vinyl halides [1]. Unlike harder organometallic reagents, this zincate exhibits exceptional covalency in the carbon-zinc bond, which prevents premature nucleophilic attack on its own terminal nitrile group [2]. For procurement teams and process chemists, sourcing this reagent as a standardized solution eliminates the variability of in-situ metal insertion, streamlining the synthesis of complex active pharmaceutical ingredients (APIs), agrochemicals, and functional materials where the cyano group serves as a critical synthetic handle.

Attempting to substitute 4-cyanobutylzinc bromide with generic alternatives like 4-cyanobutylmagnesium bromide (Grignard) or 4-cyanobutyllithium results in immediate synthetic failure. The high polarity of C-Mg and C-Li bonds causes these hard nucleophiles to rapidly attack the electrophilic cyano group of adjacent molecules, leading to uncontrolled oligomerization or cyclization to imine derivatives even at sub-ambient temperatures [1]. Conversely, substituting with (4-cyanobutyl)boronic acid for Suzuki-Miyaura coupling avoids self-condensation but introduces severe kinetic bottlenecks; unactivated sp3-alkylboronic acids undergo notoriously slow transmetalation and are highly susceptible to competing β-hydride elimination, often collapsing yields to below 40% [2]. 4-Cyanobutylzinc bromide perfectly bridges this gap, offering the stability to tolerate the nitrile group while maintaining sufficient nucleophilicity for rapid, high-yielding transmetalation to palladium intermediates.

Reagent Stability and Prevention of Self-Condensation

The fundamental advantage of 4-cyanobutylzinc bromide over its Grignard counterpart is its thermodynamic stability in the presence of a terminal nitrile. While 4-cyanobutylmagnesium bromide undergoes rapid self-condensation—forming cyclopentanone imine derivatives—with a half-life of minutes at room temperature, the organozinc reagent remains entirely stable in THF at 25 °C for months [1]. This stability allows for precise stoichiometric control and ambient-temperature handling during complex cross-coupling sequences.

Evidence DimensionReagent half-life at 25 °C
Target Compound Data>6 months (under inert atmosphere)
Comparator Or Baseline4-Cyanobutylmagnesium bromide (<10 minutes)
Quantified Difference>25,000-fold increase in ambient stability
Conditions0.5 M solution in THF, 25 °C, inert atmosphere

Procuring a stable organozinc solution eliminates the need for cryogenic infrastructure and prevents batch-loss due to spontaneous reagent degradation.

sp3-sp2 Cross-Coupling Efficiency vs. Alkylboron Alternatives

In the construction of C(sp3)-C(sp2) bonds, Negishi coupling using 4-cyanobutylzinc bromide vastly outperforms Suzuki coupling with the corresponding alkylboronic acid. The high rate of transmetalation from zinc to palladium outcompetes undesired β-hydride elimination pathways. In benchmark couplings with aryl bromides, the zinc reagent routinely achieves 85-95% yields, whereas the boronic acid analog struggles to exceed 40-50% due to decomposition into the corresponding alkene [1].

Evidence DimensionTarget cross-coupling yield (sp3-sp2)
Target Compound Data85-95% (Negishi coupling)
Comparator Or Baseline(4-Cyanobutyl)boronic acid (40-50%, Suzuki coupling)
Quantified Difference~45% absolute yield improvement
ConditionsPd-catalyzed coupling with standard aryl bromides, optimized conditions

Higher cross-coupling yields directly reduce the consumption of expensive downstream API intermediates and simplify purification workflows.

Chemoselectivity in the Presence of Electrophilic Functional Groups

4-Cyanobutylzinc bromide is prized for its exceptional functional group tolerance. When coupling with aryl halides bearing sensitive moieties such as esters, ketones, or other nitriles, the organozinc reagent exclusively reacts at the carbon-halogen bond. In contrast, attempting to use more reactive nucleophiles requires extensive protecting group chemistry, as they will indiscriminately attack the carbonyl centers, resulting in 0% chemoselectivity for the desired cross-coupling [1].

Evidence DimensionChemoselectivity (C-X coupling vs. Carbonyl addition)
Target Compound Data>98% selectivity for C-X cross-coupling
Comparator Or BaselineOrganolithium reagents (0% selectivity, complete carbonyl consumption)
Quantified DifferenceComplete shift in reaction pathway
ConditionsEquimolar reaction with halo-aryl ketones/esters at ambient temperature

This extreme chemoselectivity allows buyers to bypass costly, multi-step protection and deprotection sequences in late-stage synthesis.

Process Reproducibility: Commercial Solution vs. In-Situ Generation

Procuring a standardized 0.5 M solution of 4-cyanobutylzinc bromide provides critical advantages for process reproducibility. In-situ generation from 5-bromovaleronitrile and activated zinc (e.g., Rieke zinc) often suffers from variable initiation times and incomplete insertion, leading to fluctuating active titers with up to 20% variance. The commercial pre-titrated solution guarantees exact stoichiometry, which is essential for minimizing impurities and ensuring consistent batch-to-batch yields [1].

Evidence DimensionActive titer variability
Target Compound Data<2% variance (standardized commercial solution)
Comparator Or BaselineIn-situ generation (15-20% variance)
Quantified Difference10-fold reduction in stoichiometric error
ConditionsStandard laboratory scale-up conditions

Standardized commercial solutions de-risk scale-up operations by removing the highly variable metallurgical activation step from the critical path.

Late-Stage Functionalization in Medicinal Chemistry

4-Cyanobutylzinc bromide is the reagent of choice for appending a cyano-alkyl linker to complex, highly functionalized API scaffolds. Because it tolerates esters, ketones, and basic amines, it can be deployed in the final steps of a synthesis without requiring a costly and yield-depleting protection/deprotection sequence, directly leveraging the chemoselectivity data established in Section 3 [1].

Automated Parallel Synthesis and High-Throughput Screening

Supplied as a stable 0.5 M solution in THF, this reagent is perfectly suited for robotic liquid handling systems. Its long shelf-life and predictable reactivity profile allow it to be used across diverse multi-well plates to generate libraries of cyano-alkylated heterocycles for drug discovery, avoiding the unreliability and titer variance of in-situ organometallic generation[2].

Synthesis of Tethered Ligands and Bidentate Chelators

The compound is highly effective for synthesizing custom ligands where the nitrile group serves as a precursor for subsequent reduction to a primary amine or hydrolysis to a carboxylic acid. Its high coupling efficiency versus boron alternatives ensures that the expensive, complex aryl or heteroaryl core is not wasted during the attachment of the 4-carbon tether [3].

Hydrogen Bond Acceptor Count

2

Exact Mass

224.91315 g/mol

Monoisotopic Mass

224.91315 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-16-2023

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